

"GPCR modulator-1" structure-activity relationship (SAR) studies

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An In-Depth Technical Guide on the Structure-Activity Relationship (SAR) Studies of GPCR Allosteric Modulators: A Case Study on GPR68 Modulator-1 (Ogerin)

Introduction

G-protein coupled receptors (GPCRs) constitute the largest family of transmembrane proteins and are the targets for a significant portion of currently marketed drugs.[1][2][3] Allosteric modulation of GPCRs offers a sophisticated approach to drug design, providing opportunities for enhanced selectivity and safety compared to traditional orthosteric ligands. Allosteric modulators bind to a site topographically distinct from the endogenous ligand binding site, inducing a conformational change that can potentiate (Positive Allosteric Modulators, PAMs), inhibit (Negative Allosteric Modulators, NAMs), or have no effect on the orthosteric ligand's efficacy (Silent Allosteric Modulators, SAMs).[4] This guide provides a detailed examination of the structure-activity relationship (SAR) of a specific GPCR modulator, using the well-characterized GPR68 PAM, ogerin, as a case study.

GPR68 is a proton-sensing GPCR that is implicated in various physiological processes, and its modulation has therapeutic potential. Ogerin was identified as the first small-molecule PAM for GPR68, potentiating the receptor's response to protons.[5][6] This guide will delve into the SAR of ogerin and its analogs, present the experimental protocols used to characterize these compounds, and visualize the relevant biological pathways and experimental workflows.



Core Structure-Activity Relationship of Ogerin Analogs

The SAR studies of ogerin have revealed key structural features that govern its potency and efficacy as a GPR68 PAM. The core scaffold of ogerin, a triazine derivative, has been systematically modified to probe the effects of various substituents on its allosteric modulatory activity.

Table 1: Structure-Activity Relationship of Ogerin

Analogs as GPR68 PAMs

Compo und ID	R1 Substitu tion	R2 Substitu tion	R3 Substitu tion	Log(αβ/ KB)	- Log(KB)	Log(α)	Log(β)
1 (Ogerin)	Н	Н	Н	5.31 ± 0.05	4.25 ± 0.08	0.35 ± 0.09	0.71 ± 0.03
22	3-F	Н	Н	4.98 ± 0.04	4.11 ± 0.07	0.39 ± 0.08	0.48 ± 0.03
23	4-F	Н	Н	5.42 ± 0.06	4.33 ± 0.09	0.41 ± 0.10	0.68 ± 0.04
25	6-F	Н	Н	5.19 ± 0.03	3.69 ± 0.12	1.15 ± 0.14	0.35 ± 0.02
71 (MS4810 7)	Н	Н	3-Cl, 4-Cl	6.83 ± 0.07	5.15 ± 0.11	0.88 ± 0.12	0.80 ± 0.05

Data adapted from Yu, X., et al. (2019). Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68). Journal of Medicinal Chemistry.[6][7]

The data in Table 1 highlights several key SAR points:

• Fluorination of the Benzyl Ring: Introduction of a fluorine atom at the 4-position of the benzyl ring (compound 23) slightly improves PAM activity.[6] However, a 3-fluoro substitution

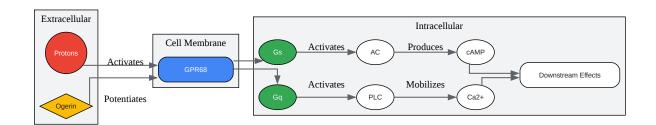


(compound 22) is detrimental due to decreased efficacy cooperativity and binding affinity.[6] A 6-fluoro substitution (compound 25) significantly enhances affinity cooperativity but at the cost of reduced binding affinity, resulting in a slightly less potent PAM than ogerin.[6]

Dichlorination of the Phenyl Ring: The most significant increase in potency was achieved
with the dichlorination of the terminal phenyl ring. Compound 71 (MS48107), with 3,4dichloro substitution, exhibits a 33-fold increase in allosteric activity compared to ogerin.[5][6]
This improvement is driven by enhancements in both binding affinity and affinity
cooperativity.

Signaling Pathway and Experimental Workflow GPR68 Signaling Pathway

GPR68 is known to couple to Gs and Gq/11 proteins. Upon activation by protons, GPR68 initiates downstream signaling cascades, including the production of cyclic AMP (cAMP) via adenylyl cyclase (AC) and the mobilization of intracellular calcium (Ca2+) through phospholipase C (PLC). Ogerin and its analogs act as PAMs, enhancing the receptor's response to proton activation.



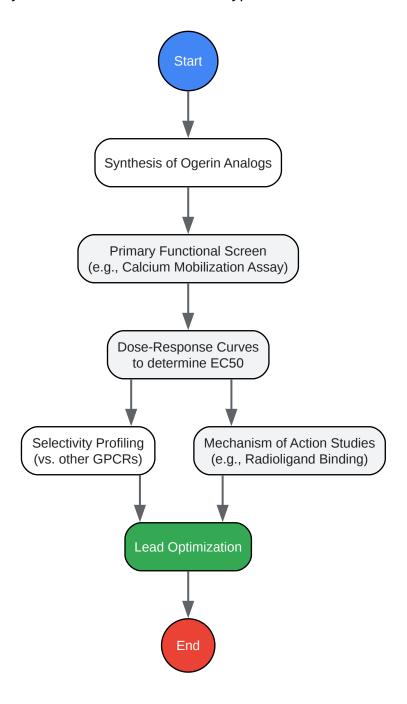
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Caption: GPR68 Signaling Pathway with Allosteric Modulation.

Experimental Workflow for GPR68 PAM Characterization



The characterization of ogerin and its analogs involves a series of in vitro assays to determine their potency, efficacy, and mechanism of action. A typical workflow is outlined below.



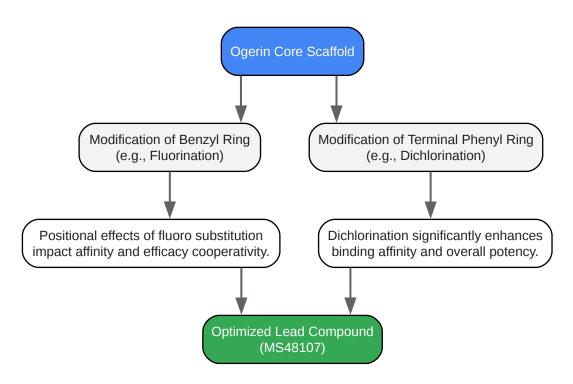
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Caption: Workflow for GPR68 PAM Identification and Characterization.

Logical Relationship of SAR Findings



The SAR study of ogerin analogs follows a logical progression of modifying the core structure to probe different regions for their impact on activity.



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Caption: Logical Flow of the Ogerin SAR Study.

Experimental Protocols Calcium Mobilization Assay

This assay is a primary functional screen to measure the potentiation of proton-induced GPR68 activation.

- Cell Culture: HEK293 cells stably expressing human GPR68 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.
- Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated overnight.
- Dye Loading: The culture medium is removed, and cells are incubated with a calciumsensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.



- Compound Addition: Test compounds (ogerin analogs) at various concentrations are added to the wells and incubated for 15 minutes.
- Proton Stimulation and Signal Detection: The plate is placed in a fluorescence imaging plate reader (FLIPR). A solution with a specific proton concentration (e.g., pH 7.0) is added to the wells to stimulate the receptor. The resulting change in fluorescence intensity, corresponding to intracellular calcium mobilization, is measured kinetically.
- Data Analysis: The increase in fluorescence is plotted against the compound concentration to generate dose-response curves and determine EC50 values.

Radioligand Binding Assay

This assay is used to determine the binding affinity of the allosteric modulator and its effect on orthosteric ligand binding.

- Membrane Preparation: Membranes from HEK293 cells expressing GPR68 are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.
- Binding Reaction: In a 96-well plate, the cell membranes are incubated with a radiolabeled orthosteric ligand (if available) and varying concentrations of the unlabeled allosteric modulator. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled orthosteric ligand.
- Incubation: The reaction mixture is incubated at room temperature for a specified time to reach equilibrium.
- Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate,
 separating the bound from the free radioligand. The filters are washed with ice-cold buffer.
- Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using non-linear regression to determine the Ki or KB values of the allosteric modulator.



Conclusion

The structure-activity relationship studies of ogerin and its analogs provide a clear example of the principles of GPCR allosteric modulation and the iterative process of lead optimization. Through systematic chemical modifications and a robust suite of in vitro assays, researchers have been able to significantly enhance the potency of the initial hit compound, leading to the discovery of MS48107 as a highly potent and selective GPR68 PAM.[5][6] This case study underscores the potential of targeting allosteric sites on GPCRs to develop novel therapeutics with improved pharmacological profiles. The detailed methodologies and SAR data presented here serve as a valuable resource for researchers in the field of drug discovery and development.

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